Ethyl 3-(2-aminophenyl)-2-propynoate
Overview
Description
Ethyl 3-(2-aminophenyl)-2-propynoate is a chemical compound with the molecular weight of 191.23 . Its IUPAC name is ethyl (2E)-3-(2-aminophenyl)-2-propenoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ .Scientific Research Applications
1. Crystal Packing and Hydrogen Bonding Analysis
Ethyl 3-(2-aminophenyl)-2-propynoate has been studied for its unique nonhydrogen bonding interactions, such as N⋯π and O⋯π types, in crystal packing. These interactions, along with hydrogen bonds, contribute to the formation of distinct molecular structures like zigzag double-ribbons and 1-D double-columns (Zhang, Wu, & Zhang, 2011).
2. Stereoselective Synthesis
Research has shown the compound's utility in the stereoselective synthesis of various organic molecules. For instance, it has been used in producing (1E,3Z)-4-(substituted)amino 1,3-diethoxycarbonyl-1,3-butadienes, demonstrating its versatility in organic synthesis (Khan & Adams, 1999).
3. Chemical Reactions and Transformations
This compound undergoes various chemical reactions leading to the formation of different compounds. For instance, it can be transformed into ethyl 2-aminopropenoate with specific substituents through reactions with thiophenol or sodium ethoxide (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
4. Synthesis of Diaminoacid Derivatives
The compound has been effectively synthesized from ethyl propynoate and used in the selective synthesis of 2,3-diaminocarboxylic acid derivatives. This application showcases its potential in synthesizing complex organic molecules (Oe et al., 2014).
5. Interaction and Computational Analysis
Studies have also focused on understanding the C⋯π interaction of non-hydrogen bond type in this compound. This research is crucial in computational chemistry and molecular modeling, providing insights into molecular interactions and stabilities (Zhang, Tong, Wu, & Zhang, 2012).
Safety and Hazards
Future Directions
The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a current focus in medicinal chemistry . The benzophenone, indole, and benzimidazole moieties are important frameworks in the discovery of innovative drugs . Therefore, Ethyl 3-(2-aminophenyl)-2-propynoate and similar compounds may have potential in future drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with various biological targets, including cancer cells and microbes .
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of Ethyl 3-(2-aminophenyl)-2-propynoate can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
Properties
IUPAC Name |
ethyl 3-(2-aminophenyl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDXNQRRYVTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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